3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate chlorinating agents.
Introduction of the Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydrothiophene Moiety: This involves nucleophilic substitution reactions where the tetrahydrothiophene ring is introduced.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components, leading to cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-3-methyl-tetrahydro-thiophene 1,1-dioxide
- 1,1-dioxidotetrahydro-3-thienylamine
- 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane
Uniqueness
What sets 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17Cl2NO3S3 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO3S3/c1-11-5-7-26-15(11)9-22(12-6-8-28(24,25)10-12)19(23)18-17(21)16-13(20)3-2-4-14(16)27-18/h2-5,7,12H,6,8-10H2,1H3 |
InChI Key |
AXXDKENULYEDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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